molecular formula C31H42N4O4 B232111 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide CAS No. 18067-39-5

2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide

Cat. No.: B232111
CAS No.: 18067-39-5
M. Wt: 534.7 g/mol
InChI Key: KGRSGRNSVOPQEA-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide typically involves the extraction from natural sources, such as plants of the Senecio genus. The extraction process includes several steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .

Scientific Research Applications

2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide involves its interaction with cellular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Senecionine: Another pyrrolizidine alkaloid with similar structure and biological activity.

    Retrorsine: Known for its hepatotoxic effects and structural similarity to 2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide.

    Riddelliine: Shares similar toxicological properties and is found in the same plant genus

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity compared to other pyrrolizidine alkaloids .

Properties

CAS No.

18067-39-5

Molecular Formula

C31H42N4O4

Molecular Weight

534.7 g/mol

IUPAC Name

2-(dimethylamino)-3-methyl-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide

InChI

InChI=1S/C31H42N4O4/c1-7-21(4)27(35(5)6)31(38)34-26-28(23-11-9-8-10-12-23)39-24-15-13-22(14-16-24)17-18-32-29(36)25(19-20(2)3)33-30(26)37/h8-18,20-21,25-28H,7,19H2,1-6H3,(H,32,36)(H,33,37)(H,34,38)/b18-17-

InChI Key

KGRSGRNSVOPQEA-ZCXUNETKSA-N

SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C

Isomeric SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)/C=C\NC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC(C)C)C3=CC=CC=C3)N(C)C

Origin of Product

United States

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